2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
CAS No.:
Cat. No.: VC15342037
Molecular Formula: C20H18BrN3O4S2
Molecular Weight: 508.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18BrN3O4S2 |
|---|---|
| Molecular Weight | 508.4 g/mol |
| IUPAC Name | 2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18BrN3O4S2/c1-12-3-6-15(9-13(12)2)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)16-7-4-14(21)5-8-16/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | DEUSVPYTQSGOBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Introduction
The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the class of sulfonamides and pyrimidine derivatives, which are known for their diverse biological activities. This compound's unique structure, featuring a bromophenyl group, a dihydropyrimidine core, and an acetamide functional group, allows it to interact with various biological targets, making it a subject of interest for further investigation.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step synthetic routes. The process begins with the preparation of key intermediates, including the bromophenyl sulfonamide and the dihydropyrimidine derivative. These reactions require specific conditions such as controlled temperatures, inert atmospheres, and various solvents to achieve optimal yields.
| Step | Reaction Conditions | Reagents |
|---|---|---|
| 1. Preparation of Intermediates | Inert atmosphere, controlled temperature | Bromophenyl sulfonamide, dihydropyrimidine derivative |
| 2. Coupling Reaction | Presence of catalysts, specific solvents | Coupling agents (e.g., EDCI) |
| 3. Final Product Formation | Purification under inert conditions | Solvents for recrystallization |
Mechanism of Action and Biological Activity
Compounds with similar structures exhibit diverse biological activities, including potential anti-cancer properties through mechanisms involving apoptosis induction and cell cycle arrest. The mechanism of action for 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide likely involves interaction with specific biological targets, such as enzymes or receptors.
Applications and Future Research Directions
The applications of this compound are diverse, with potential uses in drug development and biochemical research. Further studies are needed to fully explore its therapeutic potential, including in-depth investigations into its anti-cancer properties and metabolic stability.
| Application Area | Potential Use |
|---|---|
| Drug Development | Potential therapeutic agent |
| Biochemical Research | Tool for studying biological interactions |
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